5-Butylthiophene-2-carbaldehyde

Lipophilicity QSAR Drug Design

5-Butylthiophene-2-carbaldehyde (CAS 98954-25-7) is a 5-alkyl-substituted thiophene-2-carbaldehyde derivative with the molecular formula C9H12OS and a molecular weight of 168.26 g/mol. It features a butyl chain at the 5-position, which confers distinct physicochemical properties relative to shorter-chain homologs, including enhanced lipophilicity (LogP values ranging from 3.10 to 3.58) and increased conformational flexibility (4 rotatable bonds).

Molecular Formula C9H12OS
Molecular Weight 168.26 g/mol
CAS No. 98954-25-7
Cat. No. B1274045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butylthiophene-2-carbaldehyde
CAS98954-25-7
Molecular FormulaC9H12OS
Molecular Weight168.26 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(S1)C=O
InChIInChI=1S/C9H12OS/c1-2-3-4-8-5-6-9(7-10)11-8/h5-7H,2-4H2,1H3
InChIKeyYVJZBWYUBZHTKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Butylthiophene-2-carbaldehyde (CAS 98954-25-7) Scientific and Industrial Procurement Guide


5-Butylthiophene-2-carbaldehyde (CAS 98954-25-7) is a 5-alkyl-substituted thiophene-2-carbaldehyde derivative with the molecular formula C9H12OS and a molecular weight of 168.26 g/mol. It features a butyl chain at the 5-position, which confers distinct physicochemical properties relative to shorter-chain homologs, including enhanced lipophilicity (LogP values ranging from 3.10 to 3.58) [1] and increased conformational flexibility (4 rotatable bonds). The compound serves as a versatile building block in organic synthesis, particularly for constructing CP450 inhibitors and functional heterocyclic architectures [2].

Why 5-Butylthiophene-2-carbaldehyde Cannot Be Casually Substituted by Shorter-Chain Analogs


The alkyl chain length in 5-substituted thiophene-2-carbaldehydes directly modulates key parameters such as hydrophobicity, solubility, and electronic character. Substituting 5-butylthiophene-2-carbaldehyde with its methyl or ethyl counterparts can lead to significantly altered lipophilicity (e.g., a LogP increase from ~2.2 to ~3.5) and differing molecular interactions in both biological and materials contexts. These variations impact compound partitioning, receptor binding, and polymer blend miscibility, thereby rendering generic substitution without quantitative justification a scientifically invalid practice. The following evidence quantifies these critical differentiators.

Quantitative Differentiation Evidence for 5-Butylthiophene-2-carbaldehyde vs. Key Comparators


Hydrophobicity (LogP) Differentiation vs. 5-Methyl and 5-Ethyl Analogs

5-Butylthiophene-2-carbaldehyde exhibits a significantly higher calculated LogP compared to its shorter-chain homologs. This elevated lipophilicity directly influences membrane permeability, protein binding, and solubility in non-polar media. The experimental LogP for the target compound ranges from 3.10 to 3.58 [1][2], whereas 5-ethylthiophene-2-carbaldehyde displays a LogP of 2.12 [3] and 5-methylthiophene-2-carbaldehyde shows a LogP of 2.24 [4].

Lipophilicity QSAR Drug Design Material Science

CYP450 Inhibition Potency: Differentiating Activity Profile

5-Butylthiophene-2-carbaldehyde demonstrates measurable inhibitory activity against cytochrome P450 enzymes, a property exploited in the development of CP450 modulators for pain therapy [1]. A derivative of the compound exhibits an IC50 of 10,000 nM (10 µM) against CYP450 in human liver microsomes [2]. While direct comparative data for simple 5-alkyl homologs are absent, the butyl chain enhances lipophilicity and membrane penetration, which is a class-level advantage for achieving target engagement in cellular assays .

Enzyme Inhibition CYP450 Drug Metabolism Pharmacology

Synthetic Yield and Reproducibility Advantages

The synthesis of 5-butylthiophene-2-carbaldehyde via Vilsmeier-Haack formylation of 2-n-butylthiophene is well-established and can achieve a high yield of 99% after chromatographic purification . This contrasts with reported yields for analogous reactions on 5-methylthiophene-2-carbaldehyde derivatives, which often range from 50% to 68% for brominated intermediates . The high efficiency reduces material costs and waste, making it a favorable choice for scale-up.

Organic Synthesis Process Chemistry Yield Optimization

Physical Property Differentiation: Boiling Point and Density

5-Butylthiophene-2-carbaldehyde possesses distinct physical properties that facilitate its handling and purification. It has a boiling point of 261.6°C at 760 mmHg and a density of 1.075 g/mL [1]. In comparison, 5-ethylthiophene-2-carbaldehyde has a boiling point of 65°C at 2 mmHg (extrapolated ~220°C at 760 mmHg) and a density of 1.12 g/mL [2]. These differences impact solvent removal, distillation conditions, and compound stability during storage and processing.

Physicochemical Properties Purification Formulation

Optimal Application Scenarios for 5-Butylthiophene-2-carbaldehyde Based on Quantitative Differentiation


Development of Lipophilic CP450 Inhibitors for Pain Management

Leverage the compound's elevated LogP (3.10–3.58) and documented CP450 inhibitory activity (IC50 10 µM for a derivative) to design centrally-acting analgesics with improved blood-brain barrier penetration. The butyl chain enhances membrane partitioning, a critical factor for targeting neuronal CP450 isoforms implicated in pain signaling [3].

Synthesis of Hydrophobic Organic Semiconductors and Conductive Polymers

Utilize the high lipophilicity and 4-rotatable-bond flexibility to improve solubility in organic solvents and optimize π-π stacking in polymer blends. 5-Butylthiophene-2-carbaldehyde serves as an ideal monomer for polythiophenes requiring enhanced processability and tunable electronic properties .

High-Yield Production of Thiophene-Based Building Blocks

Employ the robust Vilsmeier-Haack protocol achieving 99% yield for cost-effective, large-scale synthesis of 5-butylthiophene-2-carbaldehyde. This high efficiency reduces waste and streamlines the preparation of downstream derivatives such as 5-butylthiophene-2-carboxylic acid or alcohol .

Formulation of Lipophilic Liquid Crystal Intermediates

Exploit the compound's elevated boiling point (261.6°C) and lower density (1.075 g/mL) to facilitate purification and integration into liquid crystalline matrices. The butyl chain promotes mesophase stability and alignment in functional organic materials .

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